Elisapterosin B is isolated from the marine gorgonian coral Pseudoterogorgia elisabethae, which is known for producing various bioactive secondary metabolites. The coral's unique environment contributes to the structural diversity of its natural products, including elisapterosin B, which has potential applications in medicinal chemistry.
Elisapterosin B falls under the category of diterpenes, a class of terpenoids that consist of four isoprene units. Diterpenes are known for their diverse biological activities and are often studied for their pharmaceutical potential.
The synthesis of elisapterosin B has been approached through various methods, with a focus on achieving enantiomerically pure forms. Notable synthetic strategies include:
Elisapterosin B possesses a complex molecular structure characterized by several rings and functional groups typical of diterpenes. The specific arrangement of atoms contributes to its biological activity.
Elisapterosin B undergoes various chemical reactions that are essential for its synthesis and potential modification:
The mechanism by which elisapterosin B exerts its biological effects, particularly its antitubercular activity, involves interaction with specific targets within Mycobacterium tuberculosis. While detailed mechanisms remain under investigation, it is hypothesized that:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately.
Elisapterosin B has significant potential in scientific research due to its biological activity:
Elisapterosin B is a structurally complex diterpenoid first isolated in the early 2000s from the Caribbean gorgonian octocoral Pseudopterogorgia elisabethae (reclassified as Antillogorgia elisabethae). Specimens were collected via SCUBA at depths of 80–100 ft in the San Andrés Archipelago, Colombia. The compound was identified during bioactivity-guided fractionation of hexane extracts, alongside other diterpenoids like biselisabethoxanes, using techniques including silica gel chromatography, reversed-phase ODS silica gel CC, and NMR-guided fractionation [1]. Its molecular structure was elucidated through combined spectroscopic methods: 1D/2D NMR (COSY, HSQC, HMBC, NOESY), HR-FAB-MS (revealing the molecular formula C₂₀H₂₆O₃), IR (indicating hydroxyl and carbonyl functionalities), and UV spectroscopy (confirming phenolic groups via bathochromic shifts with methanolic KOH) [1]. The initial discovery highlighted significant inhibitory activity against Mycobacterium tuberculosis H37Rv (79% growth inhibition at 1.5 μg/mL), positioning it as a promising antitubercular lead [4] [5].
Taxonomic Context:
Table 1: Key Structural Features of Elisapterosin B
Property | Characterization Data |
---|---|
Molecular Formula | C₂₀H₂₆O₃ |
Molecular Weight | 314.42 g/mol |
Specific Rotation (α) | +123.1° (c 2.1, CHCl₃) |
Key Functional Groups | Phenolic hydroxyl, quinone, tricyclic scaffold |
Bioactivity (MTb) | 79% inhibition at 1.5 μg/mL |
Elisapterosin B functions as a chemical defense metabolite in A. elisabethae, deterring predation, biofouling, and microbial infections in reef environments. Unlike scleractinian corals, octocorals lack massive calcium carbonate skeletons and instead rely on bioactive secondary metabolites for survival [2] [3]. These compounds are synthesized in the coral’s specialized tissues or by symbiotic microbiomes and stored in concentrations sufficient to disrupt predator physiology [3].
Chemical Defense Mechanisms:
Ecological Stress Response: Production increases under environmental stressors (e.g., UV exposure, pathogen challenge), suggesting inducible defense. This aligns with oxidative stress models where coral symbionts upregulate antioxidant metabolites [8].
The biosynthesis of Elisapterosin B exemplifies evolutionary adaptations in marine holobionts. Its structural complexity—a fused tricyclic scaffold with stereochemical precision—implies selective pressure for target specificity against pathogens like M. tuberculosis [4] [7].
Evolutionary Drivers:
Table 2: Bioactive Diterpenoids from A. elisabethae with Antitubercular Activity
Compound | Skeletal Class | Minimum Inhibitory Concentration |
---|---|---|
Elisapterosin B | Elisapterane | 1.5 μg/mL (79% inhibition) |
Caribenol A | Amphilectane | 2.0 μg/mL (70% inhibition) |
Pseudopteroxazole | Dimeric | 0.8 μg/mL (95% inhibition) |
Biselisabethoxane A | Hybrid Dimer | Moderate activity (concentration ND) |
Biosynthetic Hypothesis: Elisapterosin B likely arises from a hetero-Diels-Alder cyclization of a geranylgeranyl diphosphate (GGPP)-derived precursor, followed by oxidative modifications. This pathway is supported by biomimetic syntheses involving intramolecular Diels-Alder reactions and oxidative cyclizations [4] [7].
Table 3: Key Synthetic Milestones for Elisapterosin B
Synthetic Approach | Key Step | Yield/Diastereoselectivity | Reference |
---|---|---|---|
Oxidative cyclization of elisabethin | Hg(OTf)₂-catalyzed Friedel-Crafts | 54% yield, 9:1 dr | [5] |
Rh-catalyzed asymmetric C–H activation | Intramolecular (5+2) cycloaddition | 34% overall yield | [7] |
Biomimetic Diels-Alder of quinone-diene | Thermal cyclization of precursor | 68% theoretical efficiency | [7] |
Evolutionary Trade-offs: Costly metabolite production is sustained only in lineages with efficient primary metabolism. Strains experiencing oxidative stress during glycerol catabolism lose surfactant (and by analogy, diterpenoid) production capacity—a "metabolic prudence" strategy ensuring resource allocation to essential functions [8].
Catalog of Compounds Mentioned:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3